2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-17(12-22-11-14-5-2-1-3-6-14)19-13-18(21,15-8-9-15)16-7-4-10-23-16/h1-7,10,15,21H,8-9,11-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTXIMLLWOXCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CSCC2=CC=CC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthio.
Thiophene Incorporation: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the coupling of the benzylthio intermediate with the cyclopropyl-thiophene precursor under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe or tool in biological research to study various biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylthio and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the cyclopropyl group could confer rigidity to the molecule, affecting its binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Based Acetamide Derivatives
highlights thiadiazole-acetamide hybrids, such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m). These compounds share the benzylthio group and acetamide backbone but differ in the substituents on the phenoxy moiety. Key comparisons include:
- The target compound’s cyclopropyl group may reduce conformational flexibility compared to the phenoxy substituents in 5h/5m.
- Spectroscopic Trends : ¹H NMR data for analogous compounds (e.g., 5k in ) show aromatic protons in the 6.8–7.5 ppm range and methyl/methylene groups at 1.2–4.3 ppm, consistent with benzylthio and acetamide functionalities .
Thiophene-Containing Acetamides
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide
This compound () features dual thiophene rings and a cyano (–CN) group. Unlike the target compound, it lacks the benzylthio and cyclopropyl groups but shares the acetamide-thiophene scaffold:
- Synthesis: A two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile . The absence of hydroxyl/cyclopropyl groups simplifies synthesis compared to the target compound.
- Crystallography : Analogues like N-(4-Bromophenyl)-2-(2-thienyl)acetamide () exhibit planar acetamide cores and antimycobacterial activity, suggesting that thiophene-acetamide hybrids may have pharmacological relevance .
2-Amino-N-[3-(2-Chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide
This derivative () demonstrates a near-planar N–C(=O)–C–N acetamide unit and intermolecular N–H⋯O hydrogen bonding. Key differences from the target compound include:
Substituent-Driven Functional Variations
2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide
This compound () highlights the impact of aromatic substituents:
- Crystal Structure : The dichlorophenyl ring is twisted 79.7° relative to the thiazole ring, contrasting with the target compound’s thiophene-cyclopropyl orientation.
- Hydrogen Bonding : N–H⋯N interactions stabilize 1D chains, suggesting that the hydroxyl group in the target compound could similarly enhance packing stability .
N-(Thiophen-2-ylmethyl)acetamide
A simpler analogue () with a thiophene-methyl group shows:
- Synonym Diversity: Multiple nomenclature variants (e.g., 2-Thenylacetamide) reflect its prevalence in intermediate chemistry .
Biological Activity
The compound 2-(benzylthio)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a thioether derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- IUPAC Name : this compound
Synthesis Pathway
The synthesis of similar thioether compounds often involves the following general steps:
- Formation of Thioether : Reacting a suitable thiol with an alkyl halide.
- Acetylation : Utilizing acetic anhydride or acetyl chloride to introduce the acetamide functionality.
- Cyclopropyl and Hydroxy Group Introduction : Employing cyclopropyl derivatives and hydroxylation reactions to achieve the desired structure.
This synthetic route has been adapted from various studies focusing on related benzylthio compounds, indicating a robust methodology for producing derivatives with specific biological activities .
Antimicrobial Activity
Research has demonstrated that compounds containing benzylthio groups exhibit significant antimicrobial properties. For instance, a study on ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine derivatives showed notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzylthio Compounds
| Compound | Target Microorganism | Activity Level |
|---|---|---|
| 8a | E. coli | Significant |
| 8b | Staphylococcus aureus | Moderate |
| 8c | Pseudomonas aeruginosa | High |
| 8e | Klebsiella pneumoniae | Significant |
Antifungal Activity
In addition to antibacterial effects, benzylthio compounds have also shown antifungal activity. The same study indicated efficacy against fungi like Candida albicans and Aspergillus fumigatus, suggesting a broad-spectrum application for these compounds in treating infections .
The proposed mechanism for the biological activity of benzylthio derivatives includes:
- Inhibition of Cell Wall Synthesis : Interfering with peptidoglycan synthesis in bacteria.
- Disruption of Membrane Integrity : Causing leakage of intracellular components.
These mechanisms are critical for understanding how modifications to the benzylthio group can enhance or diminish biological activity.
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated a series of thioether compounds, including derivatives of the target compound. The results indicated that structural modifications significantly influenced antimicrobial potency. For example, increasing hydrophobicity by altering substituents on the benzene ring enhanced activity against Gram-positive bacteria.
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR revealed that the introduction of electron-withdrawing groups on the thiophene ring improved antifungal efficacy while maintaining low toxicity profiles in mammalian cells. This balance is crucial for developing therapeutic agents with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
